molecular formula C13H15NO3 B179923 (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone CAS No. 143654-01-7

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Cat. No. B179923
M. Wt: 233.26 g/mol
InChI Key: ZMRFZBKROHCLIL-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone” is a chiral derivative of propionic acid . It is used in highly enantioselective aldol, alkylation, and acylation reactions . The compound has a molecular weight of 233.27 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1 . This indicates that the compound has a molecular formula of C13H15NO3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored in a refrigerator . The compound has a density of 1.161 g/mL at 20 °C .

Scientific Research Applications

  • Synthesis of Nonproteinogenic Amino Acids : This compound has been used in the stereoselective synthesis of nonproteinogenic amino acids. For instance, it was instrumental in synthesizing the amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid, a naturally occurring compound (Wee & Mcleod, 2003).

  • Amidoalkylation Reactions : The compound has shown effectiveness in diastereoselective amidoalkylation reactions, particularly in the context of electrochemically methoxylated chiral 2-oxazolidinones. These reactions are valuable for producing β-amino alcohol precursors (Zietlow & Steckhan, 1994).

  • Enantioselective Syntheses : It's been used in the enantioselective synthesis of pharmacologically relevant compounds, such as aminophosphonic acids, which are of interest due to their potential therapeutic applications (Reyes-Rangel et al., 2006).

  • Synthesis of GABA Analogues : This compound has been used in the synthesis of 2-substituted derivatives of 4-aminobutanoic acid (GABA), a significant neurotransmitter in the human body. The process involves cyanomethylation followed by specific hydrolysis and hydrogenation steps (Azam, D'souza, & Wyatt, 1996).

  • Antibacterial Applications : Oxazolidinones, the class of compounds to which this chemical belongs, have shown promising antibacterial properties. They exhibit a unique mechanism of bacterial protein synthesis inhibition, making them valuable in antimicrobial research (Zurenko et al., 1996).

  • Agricultural Fungicides : Oxazolidinones are also being explored in agriculture, specifically as fungicides. Compounds in this class, including derivatives of "(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone," have shown efficacy in controlling plant pathogens in various crops (Sternberg et al., 2001).

  • Development of Synthetic Methods : The compound has been a focus in developing new synthetic methods and strategies for creating complex molecules, which are important in drug discovery and material science (Jin-song, 2011).

  • Chiral Auxiliary Applications : It has been used as a chiral auxiliary in various syntheses, demonstrating its versatility in stereoselective organic reactions (Coumbarides et al., 2006).

  • Synthesis of Fluorescent Compounds : The compound is involved in the synthesis of strongly fluorescent molecules, which are important in chemical sensing and imaging applications (Tang & Verkade, 1996).

  • Asymmetric Synthesis of Fatty Acid Esters : It has been employed in the highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters, illustrating its potential in creating stereochemically complex natural products (Hwang & Erhan, 2001).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and handling in a well-ventilated place .

properties

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRFZBKROHCLIL-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 3
Reactant of Route 3
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 4
Reactant of Route 4
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 5
Reactant of Route 5
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 6
Reactant of Route 6
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Citations

For This Compound
1
Citations
K Suenaga - Bulletin of the Chemical Society of Japan, 2004 - journal.csj.jp
This account describes bioorganic studies on marine natural products with bioactivity, such as antitumor activity and feeding attractance. Chemical studies on the following bioactive …
Number of citations: 25 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.